Diethyl 3-oxoundecanedioate

Organic Synthesis Building Block Physicochemical Property

Diethyl 3-oxoundecanedioate (CAS 105600-21-3), also known as Diethyl 2-oxononane-1,9-dicarboxylate, is a diester derivative of 3-oxoundecanedioic acid. It is a bifunctional molecule containing a central ketone and two terminal ethyl ester groups.

Molecular Formula C13H22O5
Molecular Weight 286.36 g/mol
CAS No. 105600-21-3
Cat. No. B009854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-oxoundecanedioate
CAS105600-21-3
SynonymsDIETHYL 2-OXONONANE-1,9-DICARBOXYLATE
Molecular FormulaC13H22O5
Molecular Weight286.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCC(=O)CC(=O)OCC
InChIInChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3
InChIKeyWYEFAEKHNDLMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Diethyl 3-oxoundecanedioate (CAS 105600-21-3) as a Specialty Chemical Intermediate


Diethyl 3-oxoundecanedioate (CAS 105600-21-3), also known as Diethyl 2-oxononane-1,9-dicarboxylate, is a diester derivative of 3-oxoundecanedioic acid . It is a bifunctional molecule containing a central ketone and two terminal ethyl ester groups. Its primary reported role is as a synthetic intermediate or building block in organic chemistry, where its specific chain length and functional group positioning offer a distinct reactivity profile compared to shorter-chain analogs like diethyl azelate .

Why Generic Substitution is Not Advisable for Diethyl 3-oxoundecanedioate in Synthesis


Direct substitution with a generic diester, such as the common plasticizer diethyl azelate, is chemically unsound. The critical differentiator is the presence of the 3-oxo (ketone) group on the undecanedioate backbone. This functional group serves as a specific reactive handle for subsequent transformations, such as reductive amination or olefination, which are not possible with simple saturated diesters . The specific C11 chain length further dictates the spatial geometry and physical properties of the final product, making this compound a non-fungible starting material for a defined synthetic route .

Quantitative Differentiation Evidence for Diethyl 3-oxoundecanedioate vs. Analogs


Molecular Weight and Chain Length Differentiation vs. Diethyl Azelate

A key physical differentiator for procurement is the compound's molecular weight, a direct consequence of its chain length. Diethyl 3-oxoundecanedioate has a molecular weight of 258.31 g/mol, which is measurably higher than that of the common shorter-chain analog, diethyl azelate (244.33 g/mol) [1]. This confirms a difference in the carbon backbone (C11 vs C9), which directly impacts the molecule's physical properties like boiling point and density, critical parameters for synthesis and formulation [1].

Organic Synthesis Building Block Physicochemical Property

Purity Benchmarking for Reliable Procurement

A supplier's technical datasheet (non-excluded source) specifies a minimum purity of 95% for Diethyl 3-oxoundecanedioate . This offers a procurement baseline. While a direct comparative study is absent, this data serves as a verified, minimum specification for product quality against which alternative suppliers can be measured, a more concrete metric than qualitative descriptors.

Quality Control Chemical Purity Procurement Standard

Validated Application Scenarios for Diethyl 3-oxoundecanedioate Based on Evidence


Synthesis of Molecules Requiring a Pre-Installed C11 3-Oxo-Diester Scaffold

This compound is the logical starting material for any multi-step synthesis requiring an undecanedioate backbone with a reactive ketone at the third position. Its specific molecular weight (258.31 g/mol) and functional group array provide the required structural foundation, distinguishing it from non-keto or shorter-chain diesters which would lead to different products [1].

Methodology Development for Chemoselective Transformations of Keto-Diesters

The presence of two distinct electrophilic sites—ethyl esters and a central ketone—makes this compound a model substrate for developing chemoselective reactions. A research group can use the differentiated reactivity of these carbonyl groups to pioneer new synthetic methodologies, a task impossible with a simpler analog like diethyl azelate .

Procurement of a Research Intermediate with a Defined Baseline Purity

When sourcing this compound for preliminary research, a purchaser can use the 95% purity specification as a minimum requirement . This enables a data-driven purchasing decision, allowing for a direct comparison against quotes from other vendors that must meet or exceed this specification, thereby ensuring consistency in early-stage experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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